molecular formula C9H6BrClF3NO B7935483 4-Bromo-3-chloro-N-(2,2,2-trifluoroethyl)benzamide

4-Bromo-3-chloro-N-(2,2,2-trifluoroethyl)benzamide

Cat. No.: B7935483
M. Wt: 316.50 g/mol
InChI Key: HOERRJOOPZGESX-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-N-(2,2,2-trifluoroethyl)benzamide is a halogenated benzamide derivative featuring a bromine atom at the 4-position, a chlorine atom at the 3-position of the benzene ring, and a trifluoroethylamine moiety attached via an amide bond. This compound serves as a versatile scaffold in medicinal chemistry due to its modular structure, which allows for targeted modifications to optimize pharmacokinetic (PK) properties and biological activity .

Properties

IUPAC Name

4-bromo-3-chloro-N-(2,2,2-trifluoroethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClF3NO/c10-6-2-1-5(3-7(6)11)8(16)15-4-9(12,13)14/h1-3H,4H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOERRJOOPZGESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCC(F)(F)F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-chloro-N-(2,2,2-trifluoroethyl)benzamide typically involves the reaction of 4-bromo-3-chlorobenzoyl chloride with 2,2,2-trifluoroethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chloro-N-(2,2,2-trifluoroethyl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
The compound exhibits notable antimicrobial properties, particularly against various strains of bacteria and fungi. Research has shown that derivatives containing trifluoromethyl groups often enhance biological activity due to their unique electronic properties. For instance, compounds similar to 4-bromo-3-chloro-N-(2,2,2-trifluoroethyl)benzamide have been studied for their efficacy against resistant strains of pathogens, making them potential candidates for developing new antibiotics .

1.2 Drug Development
The trifluoroethyl group in the structure is known to improve the pharmacokinetic properties of drugs, such as solubility and metabolic stability. Several FDA-approved drugs have incorporated trifluoromethyl groups to enhance their therapeutic profiles. The compound could serve as a scaffold for synthesizing new pharmaceuticals targeting specific diseases .

Agrochemicals

2.1 Pesticides and Herbicides
Compounds with halogenated aromatic structures have been widely explored in agrochemical applications. The incorporation of bromine and chlorine atoms enhances the biological activity of herbicides and pesticides. The compound may be developed into effective agrochemicals that target specific pests while minimizing environmental impact due to its potential for selective toxicity .

2.2 Plant Growth Regulators
Research indicates that halogenated benzamides can act as plant growth regulators, influencing growth patterns and resistance to stressors. The application of this compound in this context could lead to advancements in agricultural productivity through improved crop resilience .

Material Science

3.1 Polymer Additives
The unique properties of trifluoromethyl compounds make them suitable for use as additives in polymers. They can enhance thermal stability and chemical resistance of materials, making them valuable in manufacturing high-performance plastics and coatings .

3.2 Liquid Crystals
Research into liquid crystal technologies has identified halogenated compounds as key components in developing advanced display technologies. The incorporation of this compound could lead to improvements in the performance characteristics of liquid crystal displays (LCDs), such as response time and viewing angles .

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-N-(2,2,2-trifluoroethyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

The following analysis compares 4-bromo-3-chloro-N-(2,2,2-trifluoroethyl)benzamide with structurally related benzamide derivatives, focusing on molecular features, synthetic routes, and physicochemical properties.

Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LC-MS Data ([M+H]⁺)
This compound (Target) C₉H₆BrClF₃NO ~315.5* 4-Br, 3-Cl, N-(2,2,2-trifluoroethyl) Not reported
4-Bromo-N-(2,2,2-trifluoroethyl)benzamide () C₉H₇BrF₃NO 282.06 4-Br, N-(2,2,2-trifluoroethyl) Not reported
4-Bromo-N-(2,6-difluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropoxy]benzamide () C₁₇H₁₁BrF₅NO₂ 424.0 4-Br, 5-F, 2-trifluoropropoxy, N-(2,6-difluorophenyl) 424
N-(4-Bromo-2-methylphenyl)-3-(trifluoromethyl)benzamide () C₁₅H₁₁BrF₃NO 358.15 4-Br, 2-methyl, N-(trifluoromethylbenzamide) Not reported
4-(5-Bromo-1H-benzimidazol-1-yl)-2,6-dimethoxy-N-(2,2,2-trifluoroethyl)benzamide () C₁₈H₁₅BrF₃N₃O₃ 404.1/406.1 Benzimidazole core, 2,6-dimethoxy, N-(2,2,2-trifluoroethyl) 404.1/406.1

*Note: The molecular weight of the target compound is estimated based on its formula (C₉H₆BrClF₃NO).

Key Observations :

  • Halogenation : The target compound’s 3-chloro substituent distinguishes it from analogs like 4-Bromo-N-(2,2,2-trifluoroethyl)benzamide (), which lacks the chlorine atom. This increases its molecular weight and may enhance electrophilic reactivity or binding affinity in hydrophobic pockets.
  • Trifluoroethyl Group: All compounds share the N-(2,2,2-trifluoroethyl) moiety, which improves metabolic stability and lipophilicity compared to non-fluorinated alkyl groups .
  • Complexity : Derivatives with fused heterocycles (e.g., benzimidazole in ) or additional fluorinated chains (e.g., trifluoropropoxy in ) exhibit higher molecular weights and distinct PK profiles.
Physicochemical and Pharmacokinetic Properties
  • Lipophilicity: The trifluoroethyl group enhances lipophilicity (logP ~2–3), favoring blood-brain barrier penetration, as seen in kinase inhibitors ().
  • Metabolic Stability: Fluorinated groups (e.g., trifluoroethyl, trifluoromethyl) resist oxidative metabolism, extending half-life compared to non-fluorinated analogs like N-(3-bromophenyl)-3-chlorobenzamide () .
  • Bioactivity : The benzimidazole-containing analog () demonstrated salt-inducible kinase inhibition, suggesting that the target compound’s halogenation pattern could be optimized for similar enzyme targets .

Biological Activity

4-Bromo-3-chloro-N-(2,2,2-trifluoroethyl)benzamide is a halogenated compound that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of halogens such as bromine and chlorine, along with the trifluoroethyl group, can significantly influence the compound's pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, which is a common mechanism for many pharmacologically active compounds. The trifluoroethyl group can enhance binding affinity through hydrophobic interactions.
  • Receptor Binding : It may also interact with specific receptors in the body, leading to altered signaling pathways that can affect cellular functions.

Biological Activity and Therapeutic Potential

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Halogenated benzamides have been studied for their potential as anticancer agents. Compounds that inhibit topoisomerases or induce apoptosis in cancer cells have been particularly noted .
  • Antimicrobial Properties : Some derivatives have shown promising results against bacterial and fungal strains. For example, compounds with similar halogen substitutions demonstrated significant activity against Candida species .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • Antitumor Activity : A study highlighted the synthesis of benzimidazole derivatives that exhibited potent anticancer effects by inhibiting DNA synthesis through interaction with the DNA minor groove. Such mechanisms are relevant to understanding how this compound might function in cancer therapy .
  • Antimicrobial Studies : Research on related chlorinated and brominated compounds showed effective antimicrobial activity against various pathogens. For instance, a compound similar in structure exhibited minimum inhibitory concentrations (MIC) against clinical isolates of Candida, suggesting potential applications in antifungal therapy .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50/MIC ValueReference
Benzimidazole DerivativeAntitumorMDA-MB-231 (Breast Cancer)14.1 μmol/L
2-Chloro-5-Fluoro BenzamideAntifungalCandida albicans0.00195 - 0.0078 μg/mL
4-Bromo-3-Chloro-N-benzamideAntimicrobialVarious Bacterial StrainsNot Specified

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